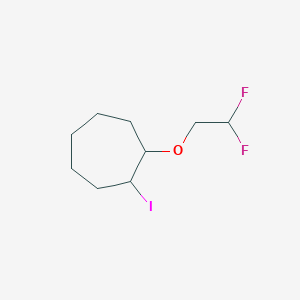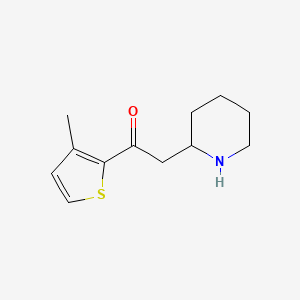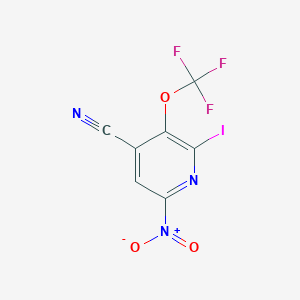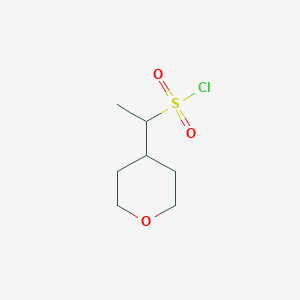
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds have garnered significant attention due to their wide range of applications in pharmaceuticals, organic synthesis, and materials science . The unique structure of 1,2,3-triazoles imparts high chemical stability, aromatic character, and hydrogen bonding ability, making them valuable in various scientific and industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the following steps:
- Preparation of the alkyne precursor.
- Reaction of the alkyne with an azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
- Introduction of the amino and amide groups to complete the synthesis of the target compound.
Industrial Production Methods: Industrial production of 1,2,3-triazole derivatives, including this compound, often employs automated flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and amide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under mild to moderate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, leading to modulation of their activity . Additionally, the triazole ring can act as a bioisostere for amide bonds, enhancing the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole: The parent compound with a similar triazole ring structure.
4-Amino-1,2,3-triazole: A derivative with an amino group at the 4-position.
1-Methyl-1H-1,2,3-triazole: A derivative with a methyl group at the 1-position.
Uniqueness: 2-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is unique due to the presence of both amino and amide functional groups, which enhance its chemical reactivity and biological activity. The combination of these groups with the triazole ring provides a versatile scaffold for the development of novel compounds with diverse applications .
Propriétés
Formule moléculaire |
C6H11N5O |
|---|---|
Poids moléculaire |
169.19 g/mol |
Nom IUPAC |
2-amino-3-(1-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-3-4(9-10-11)2-5(7)6(8)12/h3,5H,2,7H2,1H3,(H2,8,12) |
Clé InChI |
CVGKOZWJPGCXHJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)CC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)


![2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)

![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)


![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)



